molecular formula C13H9NO4 B6386691 5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261925-80-7

5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6386691
CAS RN: 1261925-80-7
M. Wt: 243.21 g/mol
InChI Key: INPMZLOMHTXMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% (5-FPA) is a phenolic compound with a variety of applications in scientific research. It is an aromatic acid that is composed of a phenyl ring with a 2-formyl substituent and a hydroxyl group. 5-FPA has been used to study the effects of various compounds on the body, as well as to investigate the biochemical and physiological effects of the compound itself.

Scientific Research Applications

5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on the body, as well as to investigate the biochemical and physiological effects of the compound itself. For example, 5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% has been used to study the effects of environmental pollutants on the body, as well as to study the effects of various drugs on the body. It has also been used to study the effects of various hormones on the body, as well as to study the effects of various vitamins and minerals on the body.

Mechanism of Action

The mechanism of action of 5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of the enzyme phenol oxidase, which is involved in the metabolism of phenolic compounds. In addition, it is believed that 5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% may also act as an antioxidant, as it has been shown to reduce the production of reactive oxygen species in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% are still being studied. However, some of the effects that have been observed include increased production of nitric oxide, increased production of prostaglandins, and increased production of superoxide dismutase. In addition, 5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% has been shown to increase the activity of certain enzymes involved in the metabolism of fatty acids, and it has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% in lab experiments is that it is relatively inexpensive and easy to obtain. In addition, the compound is relatively stable and can be stored at room temperature for long periods of time. However, there are some limitations to using 5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% in lab experiments. For example, the compound is not soluble in water, and it is not very soluble in organic solvents. In addition, the compound can be toxic if ingested in large amounts.

Future Directions

There are a number of potential future directions for 5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% research. For example, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as to explore the potential therapeutic applications of the compound. In addition, further research could be conducted to investigate the mechanism of action of the compound, as well as to develop new methods for synthesizing the compound. Finally, further research could be conducted to explore the potential use of 5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% as an antioxidant or as an inhibitor of certain enzymes involved in the metabolism of various compounds.

Synthesis Methods

5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% can be synthesized from the reaction of formic acid and phenol in the presence of an acid catalyst. The reaction is carried out in a two-step process. In the first step, the formic acid is reacted with the phenol to form the 5-(2-Formylphenyl)-6-hydroxynicotinic acid, 95% product. In the second step, the product is purified and isolated by column chromatography. The yield of the reaction is typically around 95%.

properties

IUPAC Name

5-(2-formylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-7-8-3-1-2-4-10(8)11-5-9(13(17)18)6-14-12(11)16/h1-7H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPMZLOMHTXMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687017
Record name 5-(2-Formylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Formylphenyl)-6-hydroxynicotinic acid

CAS RN

1261925-80-7
Record name 5-(2-Formylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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